molecular formula C25H24N2O4 B582244 (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid CAS No. 1217633-31-2

(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid

Cat. No.: B582244
CAS No.: 1217633-31-2
M. Wt: 416.477
InChI Key: DMZRWKKOUPUBQM-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino groups using fluorenylmethyloxycarbonyl (Fmoc) protection, followed by the introduction of the benzylamino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(phenylamino)propanoic acid
  • ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(methylamino)propanoic acid

Uniqueness

Compared to similar compounds, ®-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid is unique due to its specific structural features, such as the presence of the benzylamino group. This structural uniqueness contributes to its distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2R)-3-(benzylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c28-24(29)23(15-26-14-17-8-2-1-3-9-17)27-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,26H,14-16H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZRWKKOUPUBQM-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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